2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid

Lipophilicity Membrane Permeability Drug Discovery

SAR studies on conformationally restricted ligands require building blocks with defined substitution. Uncontrolled positional isomerism in indane-carboxylic acids undermines synthetic reproducibility. This 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid resolves this: • ≥98% purity across suppliers for reliable reaction outcomes • Gem-dimethyl at C2 enhances lipophilicity (LogP 4.05) and blocks oxidative metabolism, supporting metabolic stability SAR • 4-COOH exit vector is geometrically distinct from the 5-isomer, enabling precise spatial mapping in target binding. Supplied as research-use-only; stored sealed, dry at 2-8°C; shipped ambient.

Molecular Formula C12H14O2
Molecular Weight 190.242
CAS No. 2445791-49-9
Cat. No. B2483816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid
CAS2445791-49-9
Molecular FormulaC12H14O2
Molecular Weight190.242
Structural Identifiers
SMILESCC1(CC2=C(C1)C(=CC=C2)C(=O)O)C
InChIInChI=1S/C12H14O2/c1-12(2)6-8-4-3-5-9(11(13)14)10(8)7-12/h3-5H,6-7H2,1-2H3,(H,13,14)
InChIKeyKMSPXUMFWSZXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic Acid: Identity & Procurement


2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 2445791-49-9) is a C₁₂H₁₄O₂ organic compound characterized by a 2,3-dihydro-1H-indene scaffold with a carboxylic acid at the 4-position and a gem-dimethyl substitution at the 2-position . This structural arrangement yields a molecular weight of 190.24 g/mol and a predicted LogP of 4.05 [1]. The compound is commercially available from multiple research chemical suppliers, including Chemscene (Cat. No. CS-0254349, ≥98% purity), Leyan (Cat. No. 1325019, 98% purity), and AKSci (Cat. No. 7790EU) . It is marketed exclusively as a research-use-only building block for organic synthesis, with no human therapeutic or veterinary applications .

2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic Acid: Substitution Risks


In-class compounds such as 2,3-dihydro-1H-indene-4-carboxylic acid (CAS 4044-54-6) or the positional isomer 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid (CAS 952511-65-8) share a common indene-carboxylic acid core but differ critically in substitution pattern [1][2]. These structural variations translate into substantial differences in lipophilicity (LogP of 4.05 vs. 1.87 vs. 2.9, respectively), density (1.1 vs. 1.24 g/cm³), and likely pKa [3][4]. Such discrepancies directly impact compound solubility, membrane permeability, and reactivity in synthetic transformations. Substituting a 4-carboxylic acid with a 5-isomer or omitting the gem-dimethyl group without experimental validation introduces uncontrolled variables that can alter reaction outcomes, purification profiles, or biological activity. The following evidence table provides the quantitative differentiation necessary to guide informed procurement decisions.

2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic Acid: Quantitative Differentiation


LogP Differential vs. In-Class Analogs

The target compound exhibits a computed LogP of 4.05, indicating significantly higher lipophilicity compared to its 5-carboxylic acid isomer (XLogP3-AA 2.9) and the unsubstituted 2,3-dihydro-1H-indene-4-carboxylic acid (LogP 1.87) [1][2]. This difference arises from the combined effect of the gem-dimethyl group at the 2-position and the carboxylic acid placement at the 4-position.

Lipophilicity Membrane Permeability Drug Discovery

Density Impact of Gem-Dimethyl Substitution

The predicted density of the target compound is 1.1±0.1 g/cm³, which is substantially lower than the predicted density of the unsubstituted 2,3-dihydro-1H-indene-4-carboxylic acid (1.237±0.06 g/cm³) [1]. The gem-dimethyl substitution reduces molecular packing efficiency, leading to a lower density.

Physical Property Formulation Analytical Chemistry

Positional Isomerism: 4-COOH vs. 5-COOH

The target compound places the carboxylic acid at the 4-position of the indene ring, whereas the commercially available 5-carboxylic acid isomer (CAS 952511-65-8) places the acid at the 5-position [1]. This positional difference alters the vector and electronic environment of the reactive handle, leading to distinct coupling outcomes and downstream synthetic routes.

Organic Synthesis Building Block Medicinal Chemistry

Boiling Point: No Significant Difference

The predicted boiling point of the target compound (316.7±31.0 °C at 760 mmHg) is statistically indistinguishable from that of the unsubstituted 2,3-dihydro-1H-indene-4-carboxylic acid (318.2±31.0 °C) [1]. This indicates that gem-dimethyl substitution does not confer a meaningful advantage for separation by distillation.

Thermal Property Purification Distillation

2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic Acid: Research Applications


Hydrophobic Building Block for SAR Studies

Given its high LogP of 4.05 relative to less lipophilic analogs, this compound is a rational choice for introducing a hydrophobic, sterically hindered carboxylic acid moiety into lead compounds [1]. The gem-dimethyl group adjacent to the acid may also confer metabolic stability by blocking potential sites of oxidation, making it suitable for exploring structure-activity relationships (SAR) in early-stage drug discovery.

Synthesis of Conformationally Restricted Ligands

The 4-carboxylic acid position on the fused indene ring system provides a rigid scaffold for constructing conformationally restricted ligands. This contrasts with the 5-carboxylic acid isomer (CAS 952511-65-8), which offers a different exit vector [2]. This compound is therefore specifically indicated for synthetic routes where the spatial orientation of the carboxylate group is critical for target binding.

High-Purity Organic Synthesis Intermediate

The target compound is commercially available with ≥98% purity from multiple vendors (e.g., Chemscene Cat. No. CS-0254349, Leyan Cat. No. 1325019) . This purity level supports its use as a reliable intermediate in multi-step organic syntheses, where the presence of positional isomers or unreacted starting materials could complicate purification and reduce yields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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